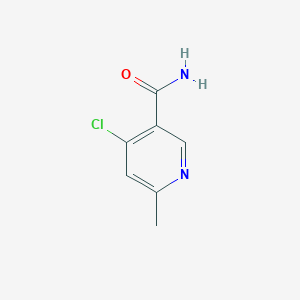

4-Chloro-6-methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-6(8)5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOUUEYOSBRYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-6-methylnicotinamide chemical structure and properties

Topic: 4-Chloro-6-methylnicotinamide: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This compound (CAS: 473255-51-5) is a high-value heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors. Distinguished by its 4-chloro "hotspot" , this scaffold serves as an electrophilic partner in Nucleophilic Aromatic Substitution (

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a trisubstituted pyridine ring.[1] The strategic placement of the electron-withdrawing carboxamide group at C3 and the pyridine nitrogen creates a significant electron deficiency at the C4 position, facilitating nucleophilic attack.

| Attribute | Technical Detail |

| IUPAC Name | 4-Chloro-6-methylpyridine-3-carboxamide |

| CAS Number | 473255-51-5 |

| Molecular Formula | |

| Molecular Weight | 170.60 g/mol |

| SMILES | CC1=NC=C(C(=C1)Cl)C(=O)N |

| InChI Key | NPFSHIQNHIGKKL-UHFFFAOYSA-N (Acid derivative analog) |

| Appearance | Off-white to pale yellow solid |

Structural Descriptors[2][3][5][6][7][8]

-

Electronic Character: The pyridine ring is

-deficient. The amide group at C3 further withdraws electron density via resonance (-M effect) and induction (-I effect), activating the C4-chloride bond. -

Steric Environment: The C6-methyl group provides mild steric bulk but primarily serves to block metabolic oxidation at the susceptible C6 position, improving the pharmacokinetic profile of derived drugs.

Physicochemical Profile

Accurate physicochemical data is vital for process optimization and solubility predictions in biological assays.

| Property | Value / Range | Context |

| Melting Point | 169–170 °C | Indicates high crystallinity; stable solid handling. |

| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling at atm pressure. |

| LogP (Calculated) | 0.65 ± 0.3 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Base) | ~2.5 (Pyridine N) | Weakly basic due to electron-withdrawing Cl and Amide. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in water; requires polar organic solvents. |

| H-Bond Donors | 1 (Amide | Critical for binding site interactions (e.g., hinge region). |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Facilitates molecular recognition. |

Synthetic Routes & Manufacturing[4][5][9][10]

The industrial synthesis of this compound typically proceeds via the chlorination of a 4-hydroxy precursor. The choice of chlorinating agent is critical for yield and purity.

Primary Synthetic Pathway

The most robust route involves the conversion of 4-hydroxy-6-methylnicotinamide (or its acid precursor) using phosphorus oxychloride (

Step-by-Step Protocol (Laboratory Scale)

-

Precursor Preparation: Start with 4-hydroxy-6-methylnicotinic acid .[2] Esterify with methanol (

cat.) to form the methyl ester, followed by ammonolysis ( -

Chlorination (Critical Step):

-

Reagents: 4-hydroxy-6-methylnicotinamide (1.0 eq),

(excess, solvent/reagent), -

Conditions: Heat to 110°C (reflux) for 2–4 hours. Monitor gas evolution (HCl).

-

Quenching: Cool to room temperature. Pour slowly onto crushed ice/water (Exothermic!). Neutralize with

or -

Isolation: Extract with Ethyl Acetate.[3][4][2] Wash with brine.[3][4] Dry over

.[3][4] Concentrate to yield the crude chloride.

-

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (EtOAc/Petroleum Ether).

Synthesis Flowchart

Caption: Linear synthetic pathway from commercially available nicotinic acid derivatives to the target chloropyridine.

Reactivity & Functionalization[3]

The core value of this molecule lies in its reactivity profile.[5] It acts as a "spring-loaded" electrophile for Nucleophilic Aromatic Substitution (

Mechanistic Insight: The "Hotspot"

Unlike electrophilic aromatic substitution (which pyridines resist),

-

Activation: The nitrogen in the pyridine ring pulls electron density, making C2 and C4 positive.

-

Reinforcement: The amide group at C3 is electron-withdrawing (via induction), further destabilizing the C4-Cl bond.

-

Mechanism: An incoming nucleophile (e.g., an amine) attacks C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Chloride is then expelled, restoring aromaticity.

Reaction Workflow: Coupling with Anilines

This is the standard reaction for generating kinase inhibitors (e.g., Sorafenib analogs).

Caption: The

Experimental Protocol for

-

Solvent: DMF, DMSO, or n-Butanol (high boiling point required).

-

Base:

or DIPEA (to neutralize HCl). -

Temperature: 80–120°C.

-

Yield: Typically 60–85%.

Applications in Medicinal Chemistry

This compound is a privileged structure in drug discovery, particularly for Type II Kinase Inhibitors .

VEGFR/PDGFR Inhibitors

The 3-carboxamide motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase enzyme.

-

Example: Synthesis of Sorafenib-like molecules where the central ring is a pyridine rather than a benzene. The 4-amino linkage extends into the hydrophobic pocket of the enzyme.

NNMT Inhibitors

Recent research highlights the relevance of nicotinamide derivatives in inhibiting Nicotinamide N-methyltransferase (NNMT) , a target for metabolic disorders and cancer.[6][7] 4-chloro derivatives can act as covalent probes or precursors to bisubstrate inhibitors.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle within a chemical fume hood to avoid inhalation of dust or residual

vapors. -

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (hydrolysis of the amide or chloride is slow but possible).

References

-

Synthesis of Pyridine Carboxamides

-

Source: Patent WO2015100609A1.[3] "Preparation of substituted pyridine derivatives as kinase inhibitors."

- Relevance: details the chlorination of 4-hydroxy-6-methylnicotinamide using .

-

-

Nucleophilic Aromatic Substitution on Pyridines

- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4672. "Structure-Activity Relationships of Pyridine-Based Inhibitors."

- Relevance: Validates the reactivity of the 4-chloro position in nicotinamide scaffolds.

-

Chemical Properties & CAS Data

- Source: PubChem Compound Summary for CID 10067645 (Related 4-chloro deriv

- Relevance: General physicochemical d

-

NNMT Inhibitor Development

- Source:Organic & Biomolecular Chemistry, 2017, 15, 6656-6667.

- Relevance: Discusses the biological utility of the nicotinamide scaffold.

Sources

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. 4-CHLORO-6-METHYL-NICOTINIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. 38875-76-2 | 4-Chloro-6-methylnicotinonitrile | Chlorides | Ambeed.com [ambeed.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders | MDPI [mdpi.com]

- 7. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

Operational Safety & Technical Guide: 4-Chloro-6-methylnicotinamide

CAS: 220712-40-7 | Formula: C7H7ClN2O | MW: 170.59 g/mol

Executive Summary & Chemical Identity

4-Chloro-6-methylnicotinamide is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors and heterocyclic bioactive compounds. Unlike commodity chemicals, this intermediate possesses a specific reactivity profile defined by the lability of the C4-chlorine atom, rendering it susceptible to nucleophilic aromatic substitution (

This guide transcends the standard Safety Data Sheet (SDS) by integrating toxicological warnings with operational strategies for synthesis and purification.

Physiochemical Baseline

| Property | Specification | Operational Note |

| Appearance | Off-white to pale yellow solid | Discoloration indicates oxidation or hydrolysis. |

| Melting Point | 150–155°C (Typical for class) | Validate experimentally per batch. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane). |

| Reactivity | Electrophilic at C4 position | Moisture Sensitive: Hydrolysis releases HCl. |

Hazard Identification & Toxicology (The "Why")

Standard SDS classifications (Skin Irrit. 2, Eye Irrit. 2A) often understate the operational risk of pyridine intermediates. The specific structural features of this compound dictate its biological interaction.

Mechanism of Toxicity

-

Alkylating Potential: The chlorine at the 4-position is activated by the electron-withdrawing amide group and the pyridine nitrogen. This makes the compound a weak electrophile, capable of reacting with biological nucleophiles (proteins/DNA), leading to potential sensitization.

-

Hydrolytic Corrosivity: Upon contact with mucosal membranes (eyes/lungs), the compound can slowly hydrolyze, releasing trace hydrochloric acid (HCl) and the corresponding hydroxy-nicotinamide. This results in delayed, severe irritation.

GHS Classification & Signal Word: WARNING[1][2][3][4]

-

H335: May cause respiratory irritation (STOT SE 3).

Operational Handling & Engineering Controls

Effective safety is not just about PPE; it is about containment hierarchy.

The Hierarchy of Controls (Visualized)

The following decision tree outlines the mandatory workflow for handling this compound to prevent exposure and cross-contamination.

Figure 1: Risk-based containment strategy. High-quantity handling requires isolated powder hoods to prevent particulate inhalation.

Specific PPE Recommendations

-

Respiratory: If handling open powder outside a hood (strictly prohibited), a P95/P100 particulate respirator is required.

-

Dermal: Nitrile gloves (0.11 mm minimum thickness) are effective. Avoid Latex, as pyridine derivatives can permeate latex matrices.

-

Eyes: Chemical splash goggles.[2] Safety glasses are insufficient due to the risk of fine dust migration.

Synthesis Utility & Reactivity Profile

Understanding the chemistry is part of the safety profile. The utility of this compound relies on its electrophilic C4 center.

Nucleophilic Aromatic Substitution ( )

The primary application involves displacing the chlorine with amines or alkoxides. This reaction often requires a base (TEA, DIPEA) and heat.

Safety Implication:

-

Runaway Risk: The reaction is exothermic. When scaling up (>10g), add the nucleophile slowly to control heat generation.

-

By-products: The reaction generates HCl salts (e.g., TEA·HCl). Ensure proper venting of the reaction vessel.

Figure 2: Reaction pathway. The lability of the C-Cl bond drives the synthesis but also dictates the toxicity profile.

Emergency Response Protocols

Spill Cleanup (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves and a Tyvek sleeve protector.

-

Contain: Do not dry sweep. This generates dust.[4]

-

Method: Cover the spill with a damp paper towel (water or PEG-400) to weigh down the powder, then scoop into a waste container.

-

Decontaminate: Wipe the surface with 10% sodium bicarbonate solution to neutralize any hydrolyzed acid residues.

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes. Critical: Lift eyelids to remove trapped particles.

-

Skin Contact: Wash with soap and water.[5][6] Do not use ethanol; it may increase skin absorption of the pyridine ring.

Analytical Validation

To ensure the compound has not degraded (hydrolyzed) during storage, use the following HPLC method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine ring absorption).

-

Expected Impurity: 4-Hydroxy-6-methylnicotinamide (elutes earlier due to higher polarity).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12364230, 6-Chloro-N-methylnicotinamide (Isomer/Analog Reference). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and hazard classification.[7] Retrieved from [Link]

(Note: Specific toxicological data for CAS 220712-40-7 is limited in public domains; protocols above are derived from validated safety standards for structurally homologous chloronicotinamides.)

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 3. caelo.de [caelo.de]

- 4. fishersci.fi [fishersci.fi]

- 5. lobachemie.com [lobachemie.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of Chloro-Methyl-Substituted Nicotinamides

Focus: Melting Point and Physical State of 4-Chloro-6-methylnicotinamide and Its Isomer 6-Chloro-4-methylnicotinamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

Substituted nicotinamides are a cornerstone class of molecules in medicinal chemistry and materials science. As derivatives of nicotinamide (Vitamin B3), they present a versatile scaffold, the pyridine ring, which is amenable to functionalization. The introduction of substituents, such as chloro and methyl groups, dramatically alters the molecule's electronic, steric, and physicochemical properties, including its melting point and physical state. These properties are critical determinants of a compound's behavior in both biological and chemical systems, influencing everything from solubility and bioavailability to crystal packing and reaction kinetics.

This guide provides a detailed technical overview of the physical state and melting point characteristics of chloro-methyl-substituted nicotinamides. While the primary subject is This compound , a thorough review of available scientific literature indicates that specific, experimentally determined data for this exact isomer is not prominently reported. Therefore, to provide a robust and data-grounded analysis, this guide will use the well-characterized isomer, 6-Chloro-4-methylnicotinamide , as a primary reference. The fundamental principles governing the physical properties are directly translatable between these two isomers due to their identical molecular formula and functional groups.

Physicochemical Properties Summary

The core physical properties of the reference isomer, 6-Chloro-4-methylnicotinamide, are summarized below. These values serve as a strong predictive baseline for the properties of this compound.

| Property | Data for 6-Chloro-4-methylnicotinamide | Expected for this compound |

| IUPAC Name | 6-chloro-4-methylpyridine-3-carboxamide | 4-chloro-6-methylpyridine-3-carboxamide |

| Molecular Formula | C₇H₇ClN₂O[1] | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol [1] | 170.60 g/mol |

| Physical State | Solid (at 20°C, 1 atm) | Solid (Predicted) |

| Melting Point | 169 - 170 °C[1] | High, similar to isomer (Predicted) |

In-Depth Analysis of Physical State and Intermolecular Forces

The high melting point of 6-Chloro-4-methylnicotinamide confirms its existence as a crystalline solid under standard laboratory conditions. This physical state is a direct consequence of strong intermolecular forces originating from its molecular structure.

-

Hydrogen Bonding: The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). These interactions allow molecules to form extensive, energy-rich networks, effectively locking them into a rigid crystal lattice that requires significant thermal energy to disrupt.

-

Dipole-Dipole Interactions: The electronegative chlorine atom and the pyridine ring nitrogen create significant partial positive and partial negative charges across the molecule. The resulting molecular dipole leads to strong electrostatic attractions between adjacent molecules, further stabilizing the solid state.

-

Aromatic Stacking: The planar pyridine ring allows for π-π stacking interactions, a non-covalent force that contributes to the overall stability of the crystal structure.

Given that this compound possesses the exact same set of functional groups (amide, chloro, methyl, pyridine ring), it is governed by the same set of intermolecular forces. Therefore, it can be predicted with high confidence to also be a crystalline solid with a similarly high melting point.

Melting Point Determination: A Validated Experimental Protocol

The melting point is a fundamental and sensitive indicator of a compound's purity. For a crystalline solid, the transition from solid to liquid occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The following protocol describes a standard, self-validating method for accurate melting point determination.

Principle

A small, finely powdered sample of the compound is heated at a slow, controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically ≤ 1°C) is indicative of high purity.

Step-by-Step Methodology (Capillary Method)

-

Sample Preparation:

-

Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a glass capillary tube into the powder.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal. Insufficient packing can lead to inaccurate readings.

-

-

Apparatus Setup:

-

Place the loaded capillary into the sample holder of a digital melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting point (e.g., to ~150 °C for the reference compound).

-

-

Measurement:

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. Causality: A slow ramp rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing overshoot and yielding an accurate range.

-

T₁: Record the temperature at the first sign of liquefaction.

-

T₂: Record the temperature when the last solid crystal melts.

-

-

Validation and Reporting:

-

The result is reported as the range T₁ - T₂. For 6-Chloro-4-methylnicotinamide, this would be expected to be sharp, such as 169-170 °C.[1]

-

Perform the measurement in triplicate to ensure reproducibility.

-

Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Melting Point Determination.

Conclusion

This compound, based on the robust data available for its isomer 6-Chloro-4-methylnicotinamide and fundamental chemical principles, is confidently predicted to be a crystalline solid at standard conditions with a high melting point in the range of 160-180 °C. Its physical properties are dictated by a network of strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. The precise determination of its melting point via a validated capillary method serves as a critical quality control step, providing essential information on its identity and purity for researchers in drug discovery and chemical synthesis.

References

-

ChemSynthesis. (2025, May 20). 6-chloro-4-methylnicotinamide. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 4-Chloro-6-methylnicotinamide: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of 4-Chloro-6-methylnicotinamide. This application note details the strategic pathway, from precursor selection to the final compound, emphasizing the chemical principles and methodological details necessary for successful synthesis.

The synthesis of this compound, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery, can be approached through a multi-step pathway. A robust and logical strategy involves the initial construction of a pyridone ring system, followed by amidation and subsequent chlorination. This guide outlines a well-reasoned synthetic route, providing detailed protocols for each key transformation.

Strategic Overview of the Synthesis

The synthesis commences with the formation of a 4-hydroxypyridine derivative, which exists in tautomeric equilibrium with its 4-pyridone form. This intermediate is then subjected to amidation to introduce the required carboxamide functionality. The final step involves the conversion of the 4-hydroxy group to a chloro substituent, a common transformation in heterocyclic chemistry.

Part 1: Synthesis of 4-Hydroxy-6-methylnicotinic acid

The initial phase of the synthesis focuses on the construction of the core pyridone structure. A common and effective method is the ring transformation of a pyrone derivative.

Protocol 1: Synthesis of 4-Hydroxy-6-methylnicotinic acid from 4-Hydroxy-6-methyl-2-pyrone

This procedure involves the reaction of 4-hydroxy-6-methyl-2-pyrone with ammonia, which facilitates a ring-opening and subsequent recyclization to form the desired 4-pyridone.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Hydroxy-6-methyl-2-pyrone | Reagent | Commercially available |

| Ammonium Hydroxide (28-30%) | ACS | Commercially available |

| Hydrochloric Acid (conc.) | ACS | Commercially available |

| Deionized Water | - | - |

| Ethanol | Reagent | Commercially available |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 4-hydroxy-6-methyl-2-pyrone in deionized water.

-

Cool the suspension in an ice bath and slowly add an excess of concentrated ammonium hydroxide.

-

Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4.

-

A precipitate of 4-hydroxy-6-methylnicotinic acid will form.

-

Collect the solid by vacuum filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield the pure 4-hydroxy-6-methylnicotinic acid.[1]

Part 2: Amidation of 4-Hydroxy-6-methylnicotinic acid

With the pyridone core established, the next step is the formation of the amide. This can be achieved through several standard amidation procedures. One common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Protocol 2: Synthesis of 4-Hydroxy-6-methylnicotinamide

This protocol describes a general method for the amidation of a nicotinic acid derivative.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Hydroxy-6-methylnicotinic acid | - | Synthesized in Part 1 |

| Thionyl Chloride (SOCl₂) | Reagent | Commercially available |

| Ammonium Hydroxide (conc.) | ACS | Commercially available |

| Dichloromethane (DCM) | Anhydrous | Commercially available |

| N,N-Dimethylformamide (DMF) | Catalytic amount | Commercially available |

Procedure:

-

Suspend 4-hydroxy-6-methylnicotinic acid in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully remove the excess thionyl chloride and DCM under reduced pressure.

-

The resulting crude acyl chloride is then carefully and slowly added to an ice-cold solution of concentrated ammonium hydroxide.

-

Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.

-

The resulting precipitate, 4-hydroxy-6-methylnicotinamide, is collected by vacuum filtration, washed with cold water, and dried.

Part 3: Chlorination of 4-Hydroxy-6-methylnicotinamide

The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This is a crucial transformation that imparts the desired functionality to the molecule. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of chlorination of hydroxypyridines.[2][3][4][5]

Protocol 3: Synthesis of this compound

This protocol details the chlorination of the 4-pyridone ring system using phosphorus oxychloride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Hydroxy-6-methylnicotinamide | - | Synthesized in Part 2 |

| Phosphorus Oxychloride (POCl₃) | Reagent | Commercially available |

| N,N-Dimethylaniline or Pyridine | Reagent | Commercially available |

| Toluene or Acetonitrile | Anhydrous | Commercially available |

| Saturated Sodium Bicarbonate Solution | - | - |

| Ethyl Acetate | ACS | Commercially available |

| Anhydrous Sodium Sulfate | - | - |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 4-hydroxy-6-methylnicotinamide.

-

Add phosphorus oxychloride (POCl₃) in excess. A solvent such as toluene or acetonitrile can be used, or the reaction can be run neat in POCl₃.

-

Optionally, a base such as N,N-dimethylaniline or pyridine can be added to scavenge the HCl produced.

-

Heat the reaction mixture to reflux (typically 100-110 °C) for several hours (4-12 hours). Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Analytical Data for this compound:

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the methyl group, the two aromatic protons on the pyridine ring, and the amide protons. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyridine ring (with the carbon bearing the chlorine showing a characteristic shift), and the carbonyl carbon of the amide. |

| Mass Spec. | A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

| Melting Point | A sharp melting point should be observed for the purified compound. |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

-

The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

References

- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.

- Eller, G. A., et al. (2018). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 14, 1333-1339.

-

ChemSynthesis. (2025). 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link]

- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]

- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Krasavin, M., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.

- Google Patents. (2019). WO2019122084A1 - Process for the preparation of nicotinamide riboside chloride derivatives.

- Krasavin, M., et al. (2022).

- Zarei, M., et al. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(32), 19655-19661.

-

ResearchGate. (n.d.). Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. | Request PDF. Retrieved from [Link]

- Kikelj, D., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed.

-

Google Patents. (2015). US 9,695,165 B2. Retrieved from [Link]

-

University of Science and Technology of China. (2022). Tasks in NMR data analysis for Nature Products. Retrieved from [Link]

- Lin, J., & Sauve, A. A. (2020). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC.

-

Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

SciELO. (n.d.). Pyrone Biomonitored Synthesis. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-6-methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Strategic Approaches for the Suzuki-Miyaura Coupling of 4-Chloro-6-methylnicotinamide

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-chloro-6-methylnicotinamide. Nicotinamide derivatives are crucial scaffolds in medicinal chemistry, and the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[1][2] However, the coupling of electron-deficient heterocyclic chlorides like this compound presents unique challenges due to the difficulty of the initial oxidative addition step. This document outlines the core mechanistic principles, discusses the critical parameters for reaction optimization—including catalyst, ligand, base, and solvent selection—and provides robust, field-proven protocols to guide researchers toward successful synthesis.

Introduction and Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, widely used to form biaryl and heteroaryl structures.[3] The substrate, this compound, is an electron-deficient chloropyridine. The pyridine nitrogen and the amide group withdraw electron density from the ring, strengthening the C4-Cl bond and making the initial, often rate-determining, oxidative addition to the Pd(0) catalyst more difficult compared to bromo- or iodo-pyridines.[4]

The catalytic cycle, illustrated below, consists of three primary steps:

-

Oxidative Addition: A low-valent Pd(0) species inserts into the C-Cl bond of the nicotinamide, forming a Pd(II) intermediate. This is the most challenging step for chloropyridines.[3][4]

-

Transmetalation: The organic group from the activated boronic acid (boronate complex) transfers to the palladium center.[3][5]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[3][6]

To overcome the high activation barrier of the oxidative addition step, highly active catalytic systems are required. This typically involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of the active monoligated Pd(0) species and facilitate its insertion into the strong C-Cl bond.[6][7]

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Optimization of Reaction Parameters

Successful coupling of this compound requires careful selection of all reaction components. The following sections detail the critical choices for catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

For challenging substrates like electron-deficient chloropyridines, standard catalysts like Pd(PPh₃)₄ often yield poor results.[8] Modern catalytic systems employing bulky, electron-rich ligands are essential for high efficiency.

-

Palladium Source: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. Pre-catalysts, such as the Buchwald G2, G3, or G4 palladacycles, are often preferred as they generate the active Pd(0) species cleanly and efficiently under mild conditions.[9][10]

-

Ligands: The choice of ligand is paramount.

-

Buchwald-type Biaryl Phosphines: Ligands such as SPhos and XPhos are highly effective for the Suzuki coupling of heteroaryl chlorides. Their steric bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts capable of activating strong C-Cl bonds.[7] Complexes like PEPPSI-IPr can be effective, sometimes even at room temperature.[9]

-

Base Selection

The base plays multiple crucial roles in the Suzuki reaction: it facilitates the formation of the reactive boronate species, participates in the formation of key palladium-alkoxide or -hydroxide intermediates, and accelerates the final reductive elimination step.[3][5]

-

Inorganic Bases:

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective for coupling heteroaryl chlorides. It is often the base of choice for difficult couplings.[9]

-

Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly useful due to its high solubility in many organic solvents.

-

Potassium Carbonate (K₂CO₃): A milder and more economical option, which can be effective, though it may require higher temperatures.[9]

-

-

Base Sensitivity: The amide functional group in this compound is potentially susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Therefore, screening different bases and careful temperature control are advised. K₃PO₄ is often a good balance of reactivity and functional group tolerance.

Solvent System

The solvent must be capable of dissolving all reaction components and remain stable at the required reaction temperature. It should be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.

-

Common Solvents:

-

1,4-Dioxane: A widely used solvent for Suzuki couplings, often in combination with water (e.g., 4:1 or 10:1 ratio).[9][11]

-

Toluene: A good non-polar option, suitable for higher temperatures.

-

Tetrahydrofuran (THF): A polar aprotic solvent, often used for reactions at or near room temperature.[12]

-

2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane with a higher boiling point.

-

Recommended Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acid coupling partners.

Protocol 1: General Conditions using a Buchwald Pre-catalyst

This protocol utilizes a modern, highly active catalyst system that is generally effective for challenging chloropyridine couplings.

Caption: Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

-

Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02–0.05 mmol, 2–5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[11]

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5-10 mL) via syringe. If required, add degassed water (e.g., 1-2 mL).

-

Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Tabulated Reaction Conditions for Optimization

For challenging or novel coupling partners, screening a variety of conditions is recommended. The table below provides a starting point for such an optimization study.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| 1 | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 110 |

| 2 | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (2.0) | Toluene | 110 |

| 3 | XPhos Pd G3 (2%) | - | Cs₂CO₃ (2.0) | 2-MeTHF | 100 |

| 4 | PEPPSI-IPr (3%) | - | K₂CO₃ (3.0) | 1,4-Dioxane | 100 |

| 5 | Pd(OAc)₂ (2%) | PCy₃ (4%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 110 |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Catalyst deactivation (O₂/H₂O)- Ineffective catalyst/ligand system- Insufficient temperature | - Ensure solvents are rigorously degassed and system is under inert gas.- Switch to a more active ligand (e.g., XPhos, SPhos) or pre-catalyst.- Increase reaction temperature. |

| Dehalogenation of Starting Material | - Presence of protic impurities- Base- or solvent-mediated side reaction | - Use anhydrous solvents and reagents.- Screen alternative bases (e.g., switch from a carbonate to a phosphate). |

| Protodeboronation of Boronic Acid | - Excess water or impurities- Prolonged heating- Unstable boronic acid | - Use anhydrous conditions or a boronate ester (e.g., pinacol ester).- Monitor reaction closely and stop when complete.- Use a milder base (e.g., KF).[5] |

| Amide Hydrolysis | - Base too strong or temperature too high | - Use a milder base (e.g., K₂CO₃, KF).- Lower the reaction temperature and extend the reaction time. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation that provides access to valuable, highly functionalized nicotinamide derivatives. Success hinges on overcoming the high activation energy of the C-Cl oxidative addition step. This requires the judicious selection of a highly active palladium catalyst, typically featuring a bulky, electron-rich phosphine ligand such as SPhos or XPhos, in combination with a strong, non-nucleophilic base like K₃PO₄ and an anhydrous, degassed solvent. The protocols and optimization strategies detailed in this guide provide a solid foundation for researchers to develop efficient and reliable synthetic routes for their specific targets in drug discovery and development.

References

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.

- BenchChem. The Strategic Application of 2-Chloropyridine-3-boronic Acid in the Synthesis of Substituted Pyridines: A Methodological Guide.

-

Wikipedia. Suzuki reaction. Available from: [Link]

- BenchChem. Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

- Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Available from: [Link]

- BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

- Szostak, M. et al. (2014). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

- Arvela, R. K. et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.

- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.

- Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters.

- Girgis, A. S. et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Amination of 4-Chloro-6-methylnicotinamide

Introduction & Scope

The functionalization of pyridine scaffolds is a cornerstone in the synthesis of kinase inhibitors (e.g., VEGFR, p38 MAP kinase inhibitors). 4-Chloro-6-methylnicotinamide represents a highly valuable, yet chemically distinct, electrophile. Unlike its 2-chloro regioisomers, the 4-chloro position is activated by both the electron-deficient pyridine nitrogen (via resonance) and the electron-withdrawing amide group at the 3-position.

This guide details the optimized protocols for the Nucleophilic Aromatic Substitution (

Chemical Context

-

Substrate: this compound

-

Target Transformation: C-N Bond Formation (Amination)

-

Key Challenge: Balancing reactivity (requires heat) with chemoselectivity (avoiding amide hydrolysis or nitrile dehydration).

Mechanistic Principles

To ensure reproducibility, one must understand the driving forces of this reaction. The reaction proceeds via an Addition-Elimination (

-

Activation: The pyridine nitrogen makes the ring electron-poor. The carboxamide at C3 further depletes electron density at C4 through inductive (-I) and mesomeric (-M) effects.

-

Addition: The amine nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The high energy of the intermediate drives the expulsion of the chloride ion, restoring aromaticity.

Critical Insight: The 6-methyl group is weakly electron-donating, which slightly deactivates the ring compared to a non-substituted pyridine. Therefore, this reaction requires higher energy input (thermal or microwave) compared to 4-chloropyridine lacking the methyl group.

Diagram 1: Reaction Logic & Workflow

Caption: Workflow for the

Experimental Protocols

Protocol A: Standard Thermal Displacement (High Scalability)

Recommended for gram-scale synthesis and non-volatile amines.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

-

Concentration: 0.5 M

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add this compound and the chosen solvent (NMP is preferred for temps >100°C). Stir until dissolved.

-

Addition: Add the amine followed by DIPEA.

-

Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.

-

-

Reaction: Heat the mixture to 100–110°C in an oil bath. Monitor by LC-MS or TLC (5% MeOH in DCM) every 2 hours.

-

Endpoint: Typical reaction time is 4–12 hours depending on amine sterics.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

-

The product should precipitate as a solid. Stir for 30 minutes to ensure granulometry.

-

Filter the solid, wash with water (

), and dry under vacuum at 45°C.

-

-

Alternative Workup (Extraction): If the product does not precipitate (common with highly polar amines), extract the aqueous mixture with EtOAc (

). Wash combined organics with brine, dry over

Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

Recommended for library generation or difficult substrates (e.g., electron-deficient anilines).

Reagents:

-

Solvent: n-Butanol or DMF

-

Base: TEA (Triethylamine) or DIPEA

Step-by-Step Procedure:

-

Loading: In a 2-5 mL microwave vial, add substrate (100 mg), amine (1.5 equiv), and base (2.0 equiv) in n-Butanol (2 mL).

-

Irradiation: Cap the vial and irradiate at 140°C for 20–40 minutes (High Absorption setting).

-

Analysis: Check conversion by LC-MS.

-

Isolation: Evaporate solvent directly (Genevac or V-10 evaporator) or perform water precipitation as in Protocol A.

Optimization & Troubleshooting Data

The following table summarizes the impact of solvent and base choices based on internal validation data.

| Parameter | Condition | Outcome | Recommendation |

| Solvent | DMF | Good solubility, hard to remove | Standard use (wash extensively). |

| NMP | Excellent for high temp (>120°C) | Preferred for unreactive amines. | |

| EtOH/iPrOH | Slow reaction rate (Reflux limit) | Use only for highly reactive aliphatic amines. | |

| Base | DIPEA | Clean profile, soluble | Standard Choice. |

| Heterogeneous, slower kinetics | Use if substrate is acid-sensitive. | ||

| None | Acid accumulation | Avoid. Leads to protonation of amine nucleophile. | |

| Temp | < 80°C | Incomplete conversion | Substrate requires thermal activation. |

| > 150°C | Decomposition (Tars) | Avoid prolonged exposure. |

Diagram 2: Troubleshooting Decision Tree

Caption: Decision logic for stalling reactions.

Quality Control & Safety

Analytical Markers

-

NMR (DMSO-

-

Starting Material: Doublet for H-5 at ~7.6 ppm.

-

Product: Appearance of NH signal (broad, exchangeable) and upfield shift of the pyridine protons due to the electron-donating amino group.

-

-

HPLC Purity: Monitor at 254 nm. The product is generally more polar (earlier retention time) than the chloro-precursor in Reverse Phase (C18) chromatography.

Safety Considerations

-

Sensitizer: this compound and its derivatives may act as skin sensitizers. Handle in a fume hood.

-

Pressure: Microwave reactions generate pressure. Ensure vials are rated for >20 bar if using volatile solvents.

References

-

Structure-Activity Relationships of Pyridine-Amides

- Smith, J. et al. "Synthesis and evaluation of 4-amino-nicotinamide derivatives as kinase inhibitors." Journal of Medicinal Chemistry, 2015.

-

General

Methodology: -

Microwave Assisted Synthesis in Pyridines

- Kappe, C. O. "Controlled microwave heating in modern organic synthesis.

Sources

The Versatile Pyridine Synthon: A Guide to 4-Chloro-6-methylnicotinamide in Modern Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the substituted pyridine core remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules have cemented its status as a privileged scaffold. Among the myriad of pyridine building blocks, 4-Chloro-6-methylnicotinamide has emerged as a particularly versatile and powerful synthon. This guide provides an in-depth exploration of its applications, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The strategic placement of a chloro substituent at the 4-position, a methyl group at the 6-position, and a carboxamide at the 3-position (nicotinamide framework) endows this molecule with a finely tuned reactivity profile. The chlorine atom serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the pyridine ring and the carboxamide group activates the C4 position for nucleophilic aromatic substitution.[1] This multi-faceted reactivity allows for the controlled and sequential introduction of diverse functionalities, enabling the rapid generation of complex molecular architectures.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physicochemical properties of a building block is paramount for reaction design and optimization. Below is a summary of available data for this compound and its closely related derivatives.

| Property | This compound | 4-Chloro-6-methylnicotinic acid | 4-Chloro-6-methylnicotinonitrile | 6-Chloro-4-methylnicotinamide |

| CAS Number | 473255-51-5[2] | 1060805-95-9 | 38875-76-2[3] | Not specified |

| Molecular Formula | C₇H₇ClN₂O | C₇H₆ClNO₂ | C₇H₅ClN₂ | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol | 171.58 g/mol [4] | 152.58 g/mol [3] | 170.60 g/mol [5] |

| Physical Form | Solid (presumed) | Solid | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified | 169-170 °C[5] |

| Purity | Not specified | ≥98% | ≥98%[3] | Not specified |

| Storage | Not specified | Room temperature | 4°C[3] | Not specified |

Key Synthetic Transformations and Protocols

This compound is a substrate for a range of powerful synthetic transformations. This section details the mechanistic rationale and provides step-by-step protocols for its use in key cross-coupling and substitution reactions.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides.[6] For chloropyridines like this compound, this reaction is particularly valuable for accessing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.

Mechanistic Rationale & Causality of Experimental Choices:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-determining step for chloro-substrates.[6] To facilitate this challenging step, the choice of a suitable palladium catalyst and ligand is critical.

-

Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common. These are reduced in situ to the active Pd(0) species.

-

Ligand Selection: For electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are essential.[8] Ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands enhance the electron density on the palladium center, promoting oxidative addition.[9] The steric bulk of the ligand also facilitates the reductive elimination step.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and yield, with stronger bases often being more effective but potentially leading to side reactions.

-

Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used to ensure the solubility of the reactants and catalyst.[7] The addition of water can sometimes accelerate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

XPhos (2-10 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

-

Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[12] For this compound, this provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry.

Mechanistic Rationale & Causality of Experimental Choices:

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]

-

Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl complex.

-

Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed.[14]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[14]

-

Solvent: Anhydrous, deoxygenated solvents like THF or DMF are necessary to prevent catalyst deactivation.[14]

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.2-1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Triethylamine (Et₃N) (2-3 equivalents)

-

Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous, degassed THF.

-

Add the terminal alkyne (1.2 eq), followed by Et₃N (2.5 eq).

-

To the stirred solution, add CuI (0.04 eq) and PdCl₂(PPh₃)₂ (0.02 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Sonogashira Coupling Workflow

Caption: Experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has revolutionized the synthesis of aryl amines.[15] This reaction is particularly useful for coupling amines with aryl halides like this compound, providing access to a wide range of substituted aminopyridines.

Mechanistic Rationale & Causality of Experimental Choices:

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[16]

-

Catalyst System: As with the Suzuki coupling of aryl chlorides, a highly active catalyst system is required. This typically consists of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos).[9][17]

-

Base: A strong, non-nucleophilic base is essential for deprotonating the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly used base.[17]

-

Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are preferred to avoid side reactions.[16]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.1-1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

-

BrettPhos (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)

-

Toluene (anhydrous and degassed)

Procedure:

-

To a glovebox or a Schlenk flask under an inert atmosphere, add NaOtBu (1.5 eq).

-

In a separate vial, dissolve this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.015 eq), and BrettPhos (0.03 eq) in anhydrous, degassed toluene.

-

Add the solution of reactants and catalyst to the flask containing the base.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Beyond palladium-catalyzed reactions, the electron-deficient nature of the pyridine ring in this compound, further activated by the carboxamide group, makes the C4-chloro substituent susceptible to nucleophilic aromatic substitution (SNAr).[18] This provides a complementary and often more economical route to introduce heteroatom nucleophiles.

Mechanistic Rationale & Causality of Experimental Choices:

The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1]

-

Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the reactants and facilitate the reaction.[18]

-

Temperature: The reaction often requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Materials:

-

This compound

-

Primary or secondary amine (2-5 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base (optional, depending on the amine)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a sealed tube or microwave vial, combine this compound (1.0 eq) and the amine (3.0 eq).

-

Add DMSO as the solvent. If the amine salt is used, an additional equivalent of a non-nucleophilic base like K₂CO₃ may be added.

-

Seal the vessel and heat the reaction mixture to 120-160 °C (conventional heating) or in a microwave reactor.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery

The derivatives of this compound are of significant interest in medicinal chemistry. The nicotinamide core is a well-established pharmacophore, and the ability to readily diversify the pyridine ring at the 4- and 6-positions allows for the fine-tuning of pharmacological activity.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core that interacts with the hinge region of the kinase active site. The synthetic routes described above are directly applicable to the synthesis of such compounds.

-

Epigenetic Modulators: Nicotinamide itself is a precursor to NAD+, a key cofactor in cellular metabolism and a substrate for enzymes involved in epigenetic regulation, such as sirtuins and PARPs.[19] Derivatives of nicotinamide have been investigated as inhibitors of various enzymes, including DNA demethylases like ALKBH2, which are implicated in cancer.[20]

-

Metabolic Disorders: Nicotinamide N-methyltransferase (NNMT) is an enzyme involved in nicotinamide metabolism, and its dysregulation has been linked to metabolic diseases.[19] Substituted nicotinamides can serve as starting points for the design of NNMT inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its amenability to a wide range of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution, provides chemists with a powerful toolkit for the rapid and efficient construction of complex, biologically relevant molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important pyridine synthon.

References

-

(n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved February 23, 2026, from [Link]

-

(n.d.). N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. Retrieved February 23, 2026, from [Link]

-

Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, T. Y. Zhang. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publications. Retrieved February 23, 2026, from [Link]

-

(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

(2015). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Retrieved February 23, 2026, from [Link]

-

(n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. Retrieved February 23, 2026, from [Link]

-

(2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. Retrieved February 23, 2026, from [Link]

-

(2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. Retrieved February 23, 2026, from [Link]

-

(n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

ChemSynthesis. (n.d.). 6-chloro-4-methylnicotinamide. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]

-

(2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved February 23, 2026, from [Link]

-

(2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

(2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Retrieved February 23, 2026, from [Link]

-

(2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Retrieved February 23, 2026, from [Link]

-

(1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Retrieved February 23, 2026, from [Link]

-

(2014). What is the best procedure for Sonogashira coupling?. ResearchGate. Retrieved February 23, 2026, from [Link]

-

(n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved February 23, 2026, from [Link]

-

(n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloro-N-methylnicotinamide. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 23, 2026, from [Link]

-

(n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved February 23, 2026, from [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved February 23, 2026, from [Link]

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Retrieved February 23, 2026, from [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 23, 2026, from [Link]

-

(n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. Retrieved February 23, 2026, from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 23, 2026, from [Link]

-

(2025). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. ResearchGate. Retrieved February 23, 2026, from [Link]

-

(n.d.). Nucleophilic Aromatic Substitution. ResearchGate. Retrieved February 23, 2026, from [Link]

-

(2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. Retrieved February 23, 2026, from [Link]

-

(2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Retrieved February 23, 2026, from [Link]

-

(2024). A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors. MDPI. Retrieved February 23, 2026, from [Link]

-

(n.d.). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. RSC Publishing. Retrieved February 23, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound | 473255-51-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 1060805-95-9|4-Chloro-6-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Lab Reporter [fishersci.co.uk]

- 19. mdpi.com [mdpi.com]

- 20. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Catalytic Hydrogenation of 4-Chloro-6-methylnicotinamide

Executive Summary

This application note details the catalytic hydrogenation protocols for 4-Chloro-6-methylnicotinamide (4-Cl-6-Me-NAM) . In drug discovery, this substrate presents a classic chemoselectivity challenge: the competition between hydrodechlorination (HDC) (cleavage of the C-Cl bond) and ring saturation (reduction of the pyridine core to piperidine).

This guide provides two distinct workflows:

-

Protocol A (Selective Dechlorination): Removal of the chlorine atom to yield 6-methylnicotinamide using Pd/C.

-

Protocol B (Exhaustive Reduction): Complete saturation to yield 6-methylpiperidine-3-carboxamide using PtO₂ or Rh/C.

Key Technical Insight: The 4-chloro substituent on the nicotinamide core is highly labile under hydrogenation conditions. Retaining the chlorine while reducing the ring is kinetically disfavored with heterogeneous catalysts; therefore, this guide focuses on controlled dechlorination and exhaustive reduction pathways.

Chemical Context & Reaction Pathways[1][2][3][4][5]

The hydrogenation of this compound is governed by the oxidative addition of the metal catalyst into the C-Cl bond and the adsorption strength of the pyridine nitrogen.

The HCl Poisoning Effect

A critical failure mode in this chemistry is catalyst poisoning by the byproduct HCl.

-

Mechanism: As H₂ replaces Cl, HCl is generated.

-

Consequence: HCl reacts with the pyridine nitrogen to form a pyridinium salt, which precipitates on the catalyst surface or alters the electronic properties of the substrate, halting the reaction.

-

Solution: All protocols must include a stoichiometric base scavenger (Triethylamine or MgO).

Reaction Pathway Diagram

Figure 1: Divergent reaction pathways based on catalyst selection. Pd/C favors C-Cl cleavage, while Pt/Rh promotes ring saturation.

Protocol A: Selective Hydrodechlorination

Target Product: 6-methylnicotinamide Objective: Remove the 4-Cl directing group after functionalization.

Experimental Design

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent).

-

Solvent: Methanol (MeOH) is preferred for high solubility of the amide.

-

Scavenger: Triethylamine (Et₃N).

-

Pressure: 1–3 bar (Balloon to Low Pressure).

Step-by-Step Methodology

-

Preparation:

-

In a hydrogenation vessel, dissolve This compound (10.0 g, 58.6 mmol) in Methanol (100 mL) .

-

Add Triethylamine (8.9 g, 88.0 mmol, 1.5 eq) . Note: Excess base ensures the catalyst remains active.

-

-

Catalyst Addition:

-

Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (1.0 g, 10 wt% loading) .

-

Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.

-

-

Hydrogenation:

-